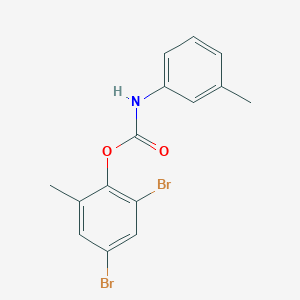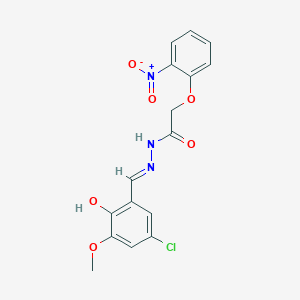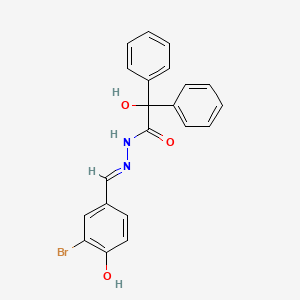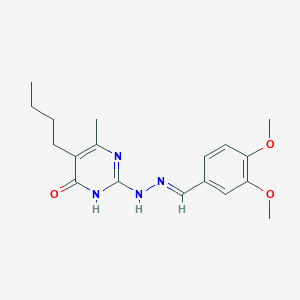
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, commonly known as bromoxynil, is a herbicide that is widely used to control broadleaf weeds in crops. It was first introduced in the 1960s and has since become a popular choice among farmers due to its effectiveness and low toxicity.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of bromoxynil and its impact on plant physiology.
3. Environmental impact: Researchers are studying the environmental impact of bromoxynil, including its potential to leach into groundwater and its impact on non-target organisms.
4. Alternative herbicides: Researchers are exploring alternative herbicides that are more environmentally friendly and have lower toxicity.
Conclusion:
In conclusion, bromoxynil is a widely used herbicide that has been extensively studied for its effectiveness and impact on the environment. It works by inhibiting photosynthesis in plants and has both biochemical and physiological effects. While it is a popular choice among farmers and researchers, there is still much to be learned about its mechanism of action and environmental impact. Future research will focus on developing new formulations, understanding the mechanism of action, and exploring alternative herbicides.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoxynil is a widely used herbicide in laboratory experiments due to its effectiveness and low toxicity. It is easy to handle and can be used in a variety of experimental setups. However, its effectiveness can vary depending on the type of plant and the environmental conditions. Additionally, its persistence in soil and water can make it difficult to conduct long-term experiments.
Zukünftige Richtungen
There are several future directions for research on bromoxynil, including:
1. Development of new formulations: Researchers are exploring new formulations of bromoxynil that are more effective and have lower environmental impact.
2.
Synthesemethoden
Bromoxynil can be synthesized by reacting 2,4-dibromo-6-methylphenol with methyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields 2,4-dibromo-6-methylphenyl (3-methylphenyl)carbamate, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Bromoxynil has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research applications, including:
1. Weed control: Bromoxynil is effective in controlling broadleaf weeds in crops such as corn, soybeans, and wheat.
2. Environmental impact: Bromoxynil has been studied for its impact on the environment, including its persistence in soil and water, its potential to leach into groundwater, and its toxicity to non-target organisms.
3. Biodegradation: Bromoxynil has been shown to be biodegradable in soil and water, which makes it a desirable herbicide from an environmental perspective.
Eigenschaften
IUPAC Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br2NO2/c1-9-4-3-5-12(6-9)18-15(19)20-14-10(2)7-11(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIOJKDJTLXPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=C(C=C(C=C2C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dibromo-6-methylphenyl) N-(3-methylphenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)
![2-ethoxy-4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6086826.png)


![5-amino-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6086857.png)

![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6086882.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)
![2-(2,1,3-benzoxadiazol-5-ylmethyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086895.png)
![1-phenyl-4-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6086900.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(methylthio)acetyl]-3-piperidinecarboxamide](/img/structure/B6086903.png)